Compound Description: This compound was synthesized in a 40% yield by reacting N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system under reflux for 6 hours. []
Relevance: This compound shares the 1-benzyl-4,5,6,7-tetrahydro-1H-indol-2-yl structural motif with "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide". Both compounds feature a benzyl group substituted at the nitrogen of the tetrahydroindole ring. []
Compound Description: This class of compounds, represented by structure 2 in the paper, was synthesized by treating N-[2-(1H-indol-3-yl)ethyl]alkanamide (1) with phosphorus oxychloride under controlled conditions. []
Relevance: These compounds share the tetrahydroindole moiety with "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide", although the target compound has a fused six-membered ring (tetrahydro) compared to the five-membered ring in structure 2. []
Compound Description: This compound contains a central pyrrolidine ring adopting an envelope conformation and two indoline ring systems. []
Relevance: The presence of a 1-benzyl-indoline group in this compound is structurally related to the 1-benzyl-tetrahydroindole moiety in "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide". Both compounds feature a benzyl group at the nitrogen of a bicyclic indole-derived system. []
Compound Description: This compound is a potent and selective leukotriene receptor antagonist with a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes. []
Relevance: This compound contains a 1-methylindole core structure, which is also found in the target compound, "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide". Although the target compound features a tetrahydroindole, both share the core indole ring system with a methyl group at the indole nitrogen. []
Compound Description: This compound was synthesized using a modified Bischler-Napieralski reaction, reacting N-[2-(1H-indol-3-yl)ethyl]alkanamide with phosphorus oxychloride. []
Relevance: This compound is structurally related to "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide" because it includes a benzamide group connected to a heterocyclic ring system. Although the ring systems differ, the presence of the benzamide moiety points to a similar chemical class. []
Compound Description: This compound was synthesized using an environmentally friendly photochemical approach involving ESIPT-promoted contraction of a 3-hydroxypyran-4-one fragment followed by intramolecular cyclization. []
Relevance: Although structurally distinct, this compound and the target compound, "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide", both feature a 2-oxopyrrolidine moiety. This common structural feature suggests a potential relationship in their chemical reactivity or biological activity. []
Compound Description: This compound was synthesized by reacting racemic trans-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid with l-tryptophan methyl ester and diisopropylcarbodiimide in dry dichloromethane. []
Relevance: This compound contains the 1H-indol-3-yl group, which is also found in "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide". Both share the same indole ring system substituted at the 3-position. []
Compound Description: This thrombin inhibitor was synthesized using a chemoenzymatic approach, starting with the synthesis of racemic (4-benzyl-3-oxo-morpholin-2-yl)-acetic acid methyl ester and subsequent enzymatic resolution. []
Relevance: This compound features a benzyl group connected to an amide, a structural similarity to the N-(2-oxopyrrolidin-3-yl)acetamide moiety in "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide". The presence of a benzyl group attached to a nitrogen-containing functional group (amide in both cases) makes these compounds structurally related. []
Compound Description: This compound features a planar indole ring system with a phenylsulfonyl substituent and an acetamide group attached to a brominated and methoxy-substituted phenyl ring. []
Relevance: Both this compound and "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide" share an acetamide group connected to an aromatic ring. This shared functional group suggests a potential relationship in their chemical reactivity or biological activity. []
(R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimida zol e hydrochloride (YM060)
Compound Description: YM060 is a novel 5-HT3 receptor antagonist, exhibiting potent inhibition of serotonin-induced bradycardia in rats. It was found to be significantly more potent than several other 5-HT3 receptor antagonists, including ondansetron, granisetron, ICS205-930, LY277359, Y25130, and zacopride. []
Relevance: YM060 contains the 1-methyl-3-indolyl moiety, sharing the same core structure as "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide". Although the target compound features a tetrahydroindole, both share the core indole ring system with a methyl group at the indole nitrogen and a substituent at the 3-position. []
Compound Description: This compound was used as a starting material in a study investigating its reactivity towards hydrazine hydrate and benzylamine. Different reaction conditions led to the formation of various derivatives, including hydrazide, pyrimidine, and imidazopyrimidine compounds. []
Relevance: The presence of a methyl ester group in this compound links it to "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide" which features an acetamide group, a structural analog of methyl ester. Both functional groups contain a carbonyl group adjacent to an oxygen or nitrogen atom, indicating potential similarities in chemical reactivity. []
Compound Description: This 4-oxo-tetrahydroindole derivative was synthesized using a manganese(III) acetate-mediated acetoxylation reaction followed by conversion to the indole derivative. []
Relevance: This compound shares the 1-benzyl-tetrahydroindole moiety with "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide", demonstrating a close structural resemblance. Both compounds feature a benzyl group substituted at the nitrogen of the tetrahydroindole ring. []
Compound Description: This compound was obtained through biotransformation of a precursor compound using Aspergillus niger. []
Relevance: This compound represents the tetrahydroindole core structure also present in "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide", further highlighting the relevance of this structural motif. []
Compound Description: These compounds served as starting materials for the synthesis of various iso-C-nucleoside analogues, including triazolo[1,5-a]pyrimidine and pyrazolo[1,5- a]pyrimidines. []
Relevance: While not directly structurally related, these compounds, like "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide", are examples of complex organic molecules containing multiple heterocyclic ring systems. This suggests a shared interest in the chemical and biological properties of these types of compounds. []
Compound Description: This compound was synthesized from 3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole (24) by reaction with diethyl malonate. []
Relevance: This compound, like "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide", demonstrates the use of indole as a key building block in the development of complex heterocyclic systems with potential biological activity. []
Compound Description: This pyrazolone derivative was synthesized from 3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole (24) by reaction with ethyl acetoacetate. []
Relevance: Both this compound and "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide" feature a substituted pyrazolone ring. Despite different substitution patterns and additional functionalities, the presence of this common heterocycle indicates a potential link in their chemical properties. []
9-Methyl- and 9-benzyl-3,4,4a,9a-tetrahydro-2(1H)-carbazolone
Compound Description: These tetrahydrocarbazolone derivatives were synthesized by cyclization of 4-(1-methylindol-3-yl)-2-butanone and its 1-benzyl analog in trifluoroacetic acid. []
Relevance: These compounds highlight the use of indole derivatives for synthesizing fused heterocyclic systems, similar to the tetrahydroindole present in "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide". This emphasizes the versatility of the indole core for constructing diverse chemical structures. []
4-Benzyl-1(2H)-Phthalazinone Derivatives
Compound Description: A series of 4-benzyl-1(2H)-phthalazinone derivatives were synthesized, including amino acid methyl esters (2a,b), hydrazides (3a,b), N-substituted acetamides (4a-f), dipeptides (6a-c), N-substituted propionamides (5a-f), and dipeptides (7a-c). []
Relevance: While not directly structurally related to the target compound, these 4-benzyl-1(2H)-phthalazinone derivatives, like "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide", showcase the use of benzyl substituents in medicinal chemistry. The benzyl group is a common structural feature in drug development due to its potential to influence pharmacological properties. []
Compound Description: This coumarin derivative was evaluated for its potential in treating CNS disorders in experimental albino mice. It displayed significant anticonvulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects. []
Relevance: Despite structural differences, this compound and "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide" both contain an amide group attached to a complex ring system. This suggests a shared interest in exploring the biological activity of amide-containing heterocyclic compounds. []
Compound Description: This is another coumarin derivative that was evaluated alongside comp-I and comp-III for its neuropharmacological properties in albino mice. It exhibited similar CNS effects as comp-I, including anticonvulsant, anxiolytic, skeletal muscle relaxant, and analgesic activities. []
Relevance: Like "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide", this compound contains an amide group attached to a complex ring system. This highlights the potential importance of the amide functional group in influencing biological activity, particularly in the context of CNS effects. []
Compound Description: This coumarin derivative is structurally similar to comp-I and comp-II and was also evaluated for its neuropharmacological effects in albino mice. It exhibited similar anticonvulsant, anxiolytic, skeletal muscle relaxant, and analgesic activities. []
Relevance: This compound contains a 1-methyl-1H-indol-3-yl group, sharing the same core structure with "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide". Both compounds feature a methyl group at the indole nitrogen and a substituent at the 3-position of the indole ring. []
Compound Description: This compound, along with analogs 23 and 24, demonstrated downregulation of the Hedgehog Signaling Pathway (HSP) in the SAG-activated Shh-LIGHT2 cell line. This effect was attributed to a reduction in Gli expression and mRNA levels of Ptch1 and Gli2. Compound 5 exhibited potent inhibition with an IC50 value of 11.6 μM. []
Relevance: This compound shares the 1-methyl-1H-indol-3-yl group with "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide". Both compounds feature a methyl group at the indole nitrogen and a substituent at the 3-position. []
Compound Description: Similar to compound 5, this analog also showed downregulation of HSP in the SAG-activated Shh-LIGHT2 cell line. It exhibited even greater potency than compound 5, with an IC50 value of 2.9 μM. []
Relevance: Although slightly different, this compound also features a substituted indole core similar to "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide", showcasing the importance of this core structure in biological activity. []
Compound Description: This analog of compound 5 and 23 also exhibited potent HSP inhibition in the SAG-activated Shh-LIGHT2 cell line, with an IC50 value of 3.1 μM. []
Relevance: This compound, like "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide", utilizes a substituted indole core structure as part of a larger, complex molecule with biological activity. []
Compound Description: This compound is a protein kinase C (PKC) inhibitor that was used to investigate the role of PKC isoenzymes in human neutrophil functions. [, ]
Relevance: This compound features two indole moieties connected through a maleimide linker. This highlights the diverse ways indole can be incorporated into larger molecules, similar to the tetrahydroindole in "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide". [, ]
Compound Description: GO 6976 is a selective inhibitor of c-PKC isoenzymes. It was used alongside 2-[1-(3-dimethylaminopropyl)-1H-indol-3-yl]-3-(1H-indol-3-yl)-maleimide to differentiate the roles of PKC isoenzymes in neutrophil functions. [, ]
Relevance: This compound exhibits a complex polycyclic structure incorporating an indole moiety. This further emphasizes the versatility of the indole core in building complex molecules with specific biological activities, similar to the tetrahydroindole in "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide". [, ]
N-Benzyl-N-MethylEthenesulfonamide
Compound Description: This sulfonamide derivative was utilized as a key intermediate in a novel synthesis of Naratriptan, a 5-HT1B/1D receptor agonist used for treating migraine headaches. []
Relevance: While not sharing a direct structural resemblance, both this compound and "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide" include a benzyl group. This emphasizes the common use of benzyl substituents in medicinal chemistry, possibly due to their influence on pharmacokinetic and pharmacodynamic properties. []
Compound Description: This compound is a precursor used in the synthesis of Naratriptan. It reacts with N-benzyl-N-methylethenesulfonamide under Heck conditions to form an intermediate en route to Naratriptan. []
Relevance: This compound contains a 1-methyl-1H-indol-3-yl group, sharing the same core structure as "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide". Both compounds feature a methyl group at the indole nitrogen and a substituent at the 3-position of the indole ring. []
Compound Description: This compound is one of several small molecules identified as potential inhibitors of amyloid beta oligomerization. []
Relevance: Although structurally distinct, both this compound and "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide" contain an amide group attached to a complex ring system. This highlights a shared interest in exploring the potential therapeutic applications of amide-containing heterocyclic compounds. []
Compound Description: This compound is another small molecule identified as a potential inhibitor of amyloid beta oligomerization. []
Relevance: Like "2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-(2-oxopyrrolidin-3-yl)acetamide", this compound showcases the incorporation of a complex heterocyclic system into a larger molecule with potential biological activity. This suggests a shared interest in exploring the therapeutic potential of such compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.